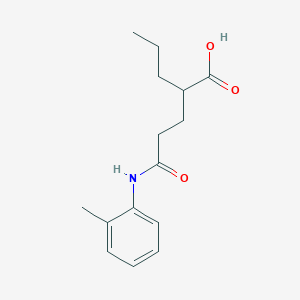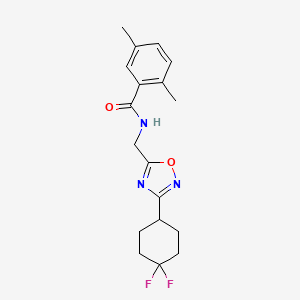
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclohexyl group, an oxadiazole ring, and a benzamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has several interesting structural features. The oxadiazole ring is a heterocycle containing nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The difluorocyclohexyl group is a cyclohexane ring with two fluorine atoms, which could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The amide group in the benzamide moiety, for example, could undergo hydrolysis under acidic or basic conditions. The oxadiazole ring might also participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticonvulsant Activity and Chemical Properties
Anticonvulsant Applications and Structure-Activity Relationships
Research into oxadiazole derivatives, such as the study by Rajak et al. (2013), highlights the anticonvulsant activities of novel compounds incorporating the 1,3,4-oxadiazole moiety. This work emphasizes the critical role of structural features in modulating biological activity, suggesting that compounds with the oxadiazole ring could be explored for their potential anticonvulsant effects (Rajak et al., 2013).
Chemical Oxidation and Reactivity
The chemical behavior and reactivity of benzamide derivatives, as explored by Adolphe-Pierre et al. (1998), provide insights into the chemical transformations these compounds can undergo. Understanding the oxidation pathways and reactive sites of similar compounds can inform the synthesis and modification of new derivatives for research applications (Adolphe-Pierre et al., 1998).
Material Science and Polymer Research
Semiaromatic Polyamides with Dicyclohexane Units
The synthesis and characterization of semiaromatic polyamides incorporating dicyclohexane units, as reported by Guangming et al. (2016), illustrate the potential of incorporating cyclohexyl and fluorinated groups into polymers to enhance their thermal and mechanical properties. This research suggests avenues for exploring the use of similar compounds in material science, particularly in the development of high-performance polymers (Guangming et al., 2016).
Antimicrobial and Antitubercular Agents
Antimicrobial and Antitubercular Properties
Ahsan et al. (2011) investigated the antimicrobial and antitubercular activities of 1,3,4-oxadiazole analogues, revealing that these compounds exhibit significant bioactivity against various microbial strains. This study underscores the potential of oxadiazole derivatives in the development of new therapeutic agents (Ahsan et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-11-3-4-12(2)14(9-11)17(24)21-10-15-22-16(23-25-15)13-5-7-18(19,20)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEUZBZUWKYZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

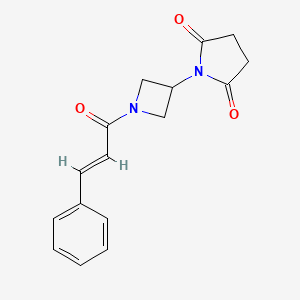
![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)

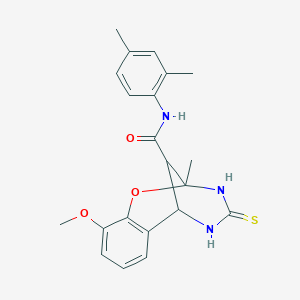

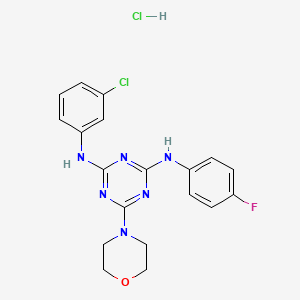
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)
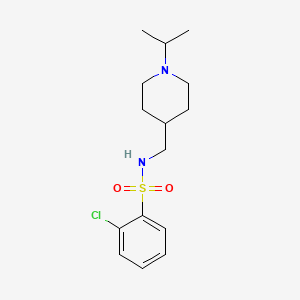

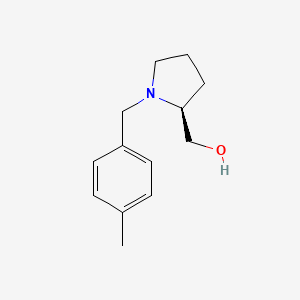
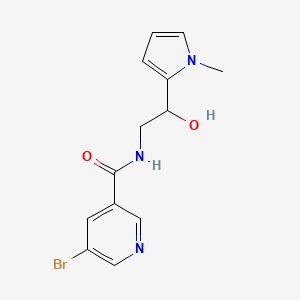
![2-Tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2838047.png)
